molecular formula C7H8BrClFN B15302323 3-bromo-5-fluoro-N-methylaniline hydrochloride

3-bromo-5-fluoro-N-methylaniline hydrochloride

Cat. No.: B15302323
M. Wt: 240.50 g/mol
InChI Key: SAHLSJASMMYPKL-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-N-methylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and fluorination steps introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. The final step involves methylation of the aniline nitrogen and conversion to the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Often achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: Methyl iodide or dimethyl sulfate are commonly used methylating agents.

Major Products Formed:

    Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.

    Amines and Amides: Through reduction and coupling reactions, a range of amines and amides can be synthesized.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-methylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

    3-Bromo-5-methylaniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    5-Fluoro-2-methylaniline: Lacks the bromine atom, leading to different chemical and physical properties.

    3-Bromo-4-fluoroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H8BrClFN

Molecular Weight

240.50 g/mol

IUPAC Name

3-bromo-5-fluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H

InChI Key

SAHLSJASMMYPKL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)Br)F.Cl

Origin of Product

United States

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